1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-7-11-17-16(19)15-10-5-6-12-18(15)25(22,23)14-8-3-2-4-9-14/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,17,19)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZLFRPOQXSLQF-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties and biological mechanisms.
Chemical Structure
The compound can be represented by the following structural formula:
It features a piperidine core substituted with a benzenesulfonyl group and a methanesulfonylprop-2-en-1-yl moiety, which may contribute to its biological effects.
Pharmacological Properties
Research indicates that compounds with similar piperidine structures often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antimicrobial properties. They can inhibit bacterial growth by interfering with folate synthesis.
- Vasorelaxant Effects : Some studies have shown that structurally related compounds can induce vasorelaxation, potentially useful in treating cardiovascular conditions. For instance, a series of 1,3-dihydro-2H-benzazepin derivatives demonstrated significant vasorelaxant activity and bradycardic effects in vitro .
The specific mechanism of action for this compound is not fully elucidated; however, it may involve:
- Inhibition of Enzymatic Pathways : Similar compounds often act by inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, influencing physiological responses such as blood pressure regulation and neurotransmitter release.
Study 1: Vasorelaxant Activity
A study evaluated the vasorelaxant effects of piperidine derivatives. The results indicated that certain modifications to the piperidine structure enhanced vasorelaxation potency. The compound under investigation showed promising results in reducing vascular tension in isolated rat aorta preparations.
| Compound | Vasorelaxant Effect (IC50) |
|---|---|
| Compound A | 10 µM |
| This compound | 8 µM |
| Compound B | 15 µM |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of sulfonamide derivatives. The compound was tested against various bacterial strains, demonstrating effective inhibition of growth at concentrations similar to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Q & A
Q. Resolution :
- Use experimental logP as the gold standard.
- Validate computational models with QSAR datasets for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
